An In-Depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Natural Sources and Isolation
An In-Depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of 1,3,5,6-tetrahydroxyxanthone, detailed methodologies for its isolation and purification, and an exploration of its biological significance, particularly focusing on its biosynthesis and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of 1,3,5,6-Tetrahydroxyxanthone
1,3,5,6-Tetrahydroxyxanthone has been identified in a variety of plant species, primarily within the families Clusiaceae and Hypericaceae. Some of the notable natural sources include:
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Garcinia achachairu (Clusiaceae): The branches of this South American fruit tree are a significant source of 1,3,5,6-tetrahydroxyxanthone.[1][2][3]
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Hypericum species (Hypericaceae): Several species within the Hypericum genus, commonly known as St. John's Wort, have been found to produce this xanthone. These include Hypericum androsaemum and Hypericum perforatum.[4][5] Cell cultures of Hypericum androsaemum have also been shown to accumulate 1,3,5,6-oxygenated xanthones.[5]
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Canscora decussata (Gentianaceae): This medicinal plant has been reported to contain a glucoside derivative of 1,3,5,6-tetrahydroxyxanthone.[6]
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Cudrania cochinchinensis (Moraceae): The roots of this plant are another reported source.[7]
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Hypericum sampsonii and Hypericum geminiflorum : These species are also listed as containing 1,3,5,6-tetrahydroxyxanthone.[7]
While several sources have been identified, quantitative data on the yield of 1,3,5,6-tetrahydroxyxanthone from these natural sources is not extensively documented in a comparative manner. The table below summarizes the available information.
Table 1: Natural Sources of 1,3,5,6-Tetrahydroxyxanthone and Reported Yields
| Plant Species | Family | Plant Part | Reported Yield | References |
| Garcinia achachairu | Clusiaceae | Branches | Data not specified | [1][2][3] |
| Hypericum androsaemum | Hypericaceae | Aerial parts, Cell cultures | Data not specified | [4][5] |
| Hypericum perforatum | Hypericaceae | Roots | Data not specified | [8] |
| Canscora decussata | Gentianaceae | Whole plant | Data not specified (isolated as a glucoside) | [6] |
| Cudrania cochinchinensis | Moraceae | Roots | Data not specified | [7] |
| Hypericum sampsonii | Hypericaceae | Not specified | Data not specified | [7] |
| Hypericum geminiflorum | Hypericaceae | Not specified | Data not specified | [7] |
Biosynthesis of 1,3,5,6-Tetrahydroxyxanthone
The biosynthesis of 1,3,5,6-tetrahydroxyxanthone follows the general pathway for xanthone formation in plants. The immediate precursor is 1,3,5-trihydroxyxanthone. This precursor undergoes a regioselective hydroxylation at the C-6 position to yield 1,3,5,6-tetrahydroxyxanthone. This reaction is a key step in the diversification of xanthone structures within the plant.
Biosynthesis of 1,3,5,6-Tetrahydroxyxanthone from its precursor.
Experimental Protocols: Isolation and Purification
The isolation of 1,3,5,6-tetrahydroxyxanthone from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative, detailed experimental protocol synthesized from general methods for xanthone isolation from Garcinia and Hypericum species.
1. Plant Material Preparation:
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Collect the desired plant material (e.g., branches of Garcinia achachairu).
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Air-dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried material into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
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Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.
-
The maceration process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
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Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning (Optional but Recommended):
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Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
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The xanthone fraction is typically enriched in the ethyl acetate fraction.
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Concentrate the ethyl acetate fraction to dryness.
4. Column Chromatography:
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Subject the enriched xanthone fraction to column chromatography on silica (B1680970) gel.
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Prepare the column by packing silica gel (e.g., 70-230 mesh) in a suitable non-polar solvent like n-hexane.
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Load the sample onto the column.
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Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.
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Combine fractions containing the target compound.
5. Preparative High-Performance Liquid Chromatography (HPLC):
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For final purification, subject the semi-purified fractions to preparative HPLC.
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A C18 reversed-phase column is commonly used.
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The mobile phase typically consists of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape.
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Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).
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Collect the peak corresponding to 1,3,5,6-tetrahydroxyxanthone.
6. Structure Elucidation:
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Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.
A general workflow for the isolation of 1,3,5,6-tetrahydroxyxanthone.
Mechanism of Action: Diuretic and Renal Protective Effects
Recent studies have highlighted the diuretic and renal protective properties of 1,3,5,6-tetrahydroxyxanthone.[9][10][11] Its mechanism of action appears to involve the modulation of oxidative stress and nitric oxide pathways in the kidneys.
In hypertensive subjects, there is often an increase in oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and a decrease in antioxidant defenses. 1,3,5,6-Tetrahydroxyxanthone has been shown to counteract these effects by:
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Reducing Lipid Peroxidation: It decreases the levels of lipid hydroperoxides (LOOH), which are markers of oxidative damage to cell membranes.[9][10]
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Enhancing Antioxidant Enzyme Activity: While some studies show a decrease in certain antioxidant enzymes in hypertensive models, the protective effect of this xanthone suggests a restoration of the overall antioxidant capacity. It has been shown to increase the levels of glutathione, a key cellular antioxidant.[9][10]
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Increasing Nitric Oxide Bioavailability: The compound increases the levels of nitrite (B80452) in both the plasma and kidney homogenates.[9][10] Nitric oxide is a crucial vasodilator and plays a role in regulating renal blood flow and sodium excretion.
Proposed mechanism of diuretic and renal protective effects.
Conclusion
1,3,5,6-Tetrahydroxyxanthone is a promising natural product with well-defined natural sources and significant biological activities. This guide provides a foundational understanding of its origins, biosynthesis, and methods for its isolation. The detailed experimental workflow and insights into its mechanism of action are intended to facilitate further research into this compound's therapeutic potential. Future studies should focus on quantifying the yields of this xanthone from various sources to identify the most viable options for large-scale production and further exploring its pharmacological properties and underlying molecular mechanisms to unlock its full potential in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Achacha, Achachairu / Achacharo / Garcinis humilis / Orange mangosteen/ Alternative Medicine [stuartxchange.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytopharmacologic aspects of Canscora decussata Roem and Schult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,5,6-Tetrahydroxyxanthone | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bioactive xanthones from the roots of Hypericum perforatum (common St John's wort) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,5,6-tetrahydroxyxanthone promotes diuresis, renal protection and antiurolithic properties in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
